1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone
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Overview
Description
1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound characterized by its bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriately substituted precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is critical to achieving high-quality product output.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.
Industry: It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone
Uniqueness: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone stands out due to its unique bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(4-9-2-1-3-13-6-9)14-7-11-5-10(14)8-16-11/h1-3,6,10-11H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPIQRJZUBPHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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